molecular formula C7H11NOS B1455139 (4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanol CAS No. 1123169-48-1

(4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanol

Cat. No. B1455139
M. Wt: 157.24 g/mol
InChI Key: JWIJUMYLYNATEZ-UHFFFAOYSA-N
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Description

The compound “(4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanol” belongs to the group of azole heterocycles, specifically thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Molecular Structure Analysis

Thiazoles are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

While specific chemical reactions involving “(4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanol” are not available, thiazole derivatives have been known to undergo various chemical reactions .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Molecular Aggregation and Solvent Effects

Research on thiazole derivatives, such as 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, has revealed significant insights into molecular aggregation processes. Spectroscopic studies have shown that solvent type and concentration can influence the aggregation behavior of these compounds, impacting their fluorescence emission spectra and circular dichroism (CD) spectra. This suggests potential applications in materials science and sensor technology, where the understanding of aggregation phenomena can be crucial (Matwijczuk et al., 2016).

Catalysis and Oxidation Processes

Thiazole-based ligands have been utilized in catalysis, as demonstrated by the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y. This catalyst showed efficiency in the oxidation of primary alcohols and hydrocarbons, highlighting its potential in chemical synthesis and industrial applications (Ghorbanloo & Alamooti, 2017).

Organic Synthesis

Studies on bi-heterocyclic molecules combining thiazole and oxadiazole rings have led to the development of compounds with potential biological activity. These molecules have been evaluated against various enzymes, indicating potential applications in medicinal chemistry and drug design (Abbasi et al., 2019).

Crystal Structure and Solubility

The investigation of different thiazole derivatives has provided valuable information on how molecular structure changes affect crystal structure and solubility. This knowledge is essential for the pharmaceutical industry, where solubility and crystallinity can influence drug formulation and delivery (Hara et al., 2009).

Safety And Hazards

The safety data sheet for “(2-ETHYL-4-METHYL-1,3-THIAZOL-5-YL)METHANOL” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Thiazoles and their derivatives continue to be a subject of interest in medicinal chemistry due to their wide range of applications in the field of drug design and discovery . Future research may focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

properties

IUPAC Name

(4-ethyl-2-methyl-1,3-thiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c1-3-6-7(4-9)10-5(2)8-6/h9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIJUMYLYNATEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653251
Record name (4-Ethyl-2-methyl-1,3-thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanol

CAS RN

1123169-48-1
Record name (4-Ethyl-2-methyl-1,3-thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a borane tetrahydrofuran complex solution (1.2 M in THF, 5 mL) was added 4-ethyl-2-methylthiazole-5-carboxylic acid (400 mg) at 0° C. The mixture was stirred at 0° C. to room temperature under argon atmosphere overnight. To the mixture was added 1N HCl at room temperature, and the mixture was extracted with EtOAc. The organic layer was separated, washed successively with brine and water, dried over Na2SO4 and concentrated in vacuo. The residue was purified by silica gel column chromatography (EtOAc/hexane) to give the title compound (125 mg).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanol

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